2-(2-chloro-6-fluorophenyl)-N-(1H-indazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(1H-indazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of this compound, featuring a chloro-fluoro-substituted phenyl ring and an indazole moiety, suggests it may have unique interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1H-indazol-5-yl)acetamide typically involves the following steps:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Substitution on the Phenyl Ring: The chloro and fluoro substituents are introduced onto the phenyl ring through halogenation reactions.
Acetamide Formation: The final step involves coupling the substituted phenyl ring with the indazole moiety through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the chloro or fluoro substituents, potentially replacing them with hydrogen atoms.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) under elevated temperatures.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized phenyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic agent for diseases such as cancer or inflammation.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1H-indazol-5-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents, along with the indazole ring, could facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(1H-indazol-5-yl)acetamide
- 2-(2-fluorophenyl)-N-(1H-indazol-5-yl)acetamide
- 2-(2-chloro-6-methylphenyl)-N-(1H-indazol-5-yl)acetamide
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the indazole moiety, makes 2-(2-chloro-6-fluorophenyl)-N-(1H-indazol-5-yl)acetamide unique. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H11ClFN3O |
---|---|
Molecular Weight |
303.72 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(1H-indazol-5-yl)acetamide |
InChI |
InChI=1S/C15H11ClFN3O/c16-12-2-1-3-13(17)11(12)7-15(21)19-10-4-5-14-9(6-10)8-18-20-14/h1-6,8H,7H2,(H,18,20)(H,19,21) |
InChI Key |
BLFKUJWEDXMUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC3=C(C=C2)NN=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.